2-Amino-6,7-dimethoxyquinoline-3-carboxamide is an organic compound characterized by the molecular formula C12H14N2O3. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline ring structure with amino and methoxy substituents, making it a potential candidate for various scientific investigations.
The compound can be synthesized from various precursors, including 2,3-dimethoxyaniline and malononitrile, through a series of chemical reactions. It is available for purchase from chemical suppliers and has been the subject of research due to its potential therapeutic applications.
2-Amino-6,7-dimethoxyquinoline-3-carboxamide is classified as a heterocyclic aromatic compound. Its classification is further refined based on its functional groups, positioning it within the categories of amines and carboxamides.
The synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide generally involves the following steps:
The reaction mechanism involves the formation of an intermediate that subsequently undergoes cyclization to yield the final product. Purification methods such as recrystallization are employed to isolate 2-Amino-6,7-dimethoxyquinoline-3-carboxamide from the reaction mixture.
The molecular structure of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide includes:
2-Amino-6,7-dimethoxyquinoline-3-carboxamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Amino-6,7-dimethoxyquinoline-3-carboxamide involves its interaction with specific biological targets such as enzymes and receptors. The binding affinity and specificity depend on the structural features of both the compound and its derivatives. This interaction can lead to modulation of enzyme activity or inhibition of specific pathways relevant to disease processes.
The physical properties of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide include:
Chemical properties include:
2-Amino-6,7-dimethoxyquinoline-3-carboxamide has several applications in scientific research:
The quinoline nucleus—a bicyclic structure fusing benzene and pyridine rings—has been a cornerstone of medicinal chemistry for over a century. Early applications leveraged its antimalarial properties (quinine, chloroquine), but its versatility in oncology emerged through systematic exploration of heterocyclic pharmacophores. The scaffold’s planar aromatic system enables DNA intercalation, while its hydrogen-bonding capabilities (via ring nitrogen and substituents) facilitate targeted protein interactions [4] [5]. Modern drug discovery exploits quinoline’s synthetic tractability: Skraup, Knorr, and Conrad-Limpach syntheses enable efficient derivatization at multiple positions, allowing precise modulation of pharmacokinetic and pharmacodynamic profiles [4]. Notable milestones include the FDA approval of cabozantinib (2012), a quinoline-based multi-kinase inhibitor targeting MET and VEGFR2, demonstrating the scaffold’s clinical viability in oncology [7].
Table 1: Evolution of Quinoline-Based Anticancer Agents
Compound | Target/Pathway | Structural Features | Clinical/Research Impact |
---|---|---|---|
Camptothecin (natural precursor) | Topoisomerase I | Pentacyclic lactone | Inspired synthetic quinoline topo inhibitors [3] |
Cabozantinib | MET/VEGFR2 | 6,7-Dimethoxyquinoline core | FDA-approved for thyroid/renal cancers [7] |
Foretinib | c-Met/RON kinases | 2-Anilinoquinoline motif | Phase II trials for solid tumors [10] |
BIX-01294 | G9a methyltransferase | Diazepinquinazoline-amine | Validated epigenetic targeting [8] |
Quinoline derivatives exert anticancer effects through multimodal pathway inhibition, disrupting tumor proliferation, angiogenesis, and metastasis. Key mechanisms include:
Structural optimization balances target potency with physicochemical properties. For instance, introducing hydrophilic carboxamides (e.g., at C3) improves aqueous solubility without compromising kinase affinity [7] [10].
Strategic functionalization of the quinoline core optimizes target engagement and bioavailability:
Enable hydrogen bonding with kinase hinge residues (e.g., Asn1087 in FLT3) [10].
C2-Amino Group:
Permits conjugation with arylamides or heterocycles to extend into solvent-exposed regions, enhancing selectivity [6].
C3-Carboxamide Moiety:
Table 2: Impact of Position-Specific Modifications on Quinoline Bioactivity
Position | Functional Group | Biological Consequence | Example Compound |
---|---|---|---|
C2 | Amino | H-bond donation to kinases; TrkA inhibition | Compound V [6] |
C3 | Carboxamide | Enhanced solubility; c-Met affinity (IC50 <50 nM) | Compound 51am [7] |
C6/C7 | Dimethoxy | Metabolic stability; TOP1cc stabilization | Compound 14m [3] |
C4 | 4-((Amino)phenoxy) | FLT3 inhibition (IC50 = 12 nM); AML cell apoptosis | Compound 11k [10] |
The integration of C2-amino and C3-carboxamide groups—exemplified in 2-amino-6,7-dimethoxyquinoline-3-carboxamide—creates a dual hydrogen-bonding pharmacophore capable of high-affinity kinase binding while maintaining "drug-like" properties. Molecular modeling confirms the C3-carboxamide forms salt bridges with Glu883 in c-Met, while the C2-amino group anchors to Asp1222 [7]. This strategic functionalization underpins the compound’s promise as a versatile anticancer scaffold.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0